molecular formula C9H11NO2S2 B2428518 2-(4-Methylbenzenesulfonyl)ethanethioamide CAS No. 54334-58-6

2-(4-Methylbenzenesulfonyl)ethanethioamide

Cat. No.: B2428518
CAS No.: 54334-58-6
M. Wt: 229.31
InChI Key: FNTLDGUNVNVEBN-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)ethanethioamide: is an organic compound with the molecular formula C₉H₁₁NO₂S₂ It is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanethioamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzenesulfonyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ethanethioamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)ethanethioamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)ethanethioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ethanethioamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    2-(4-Methylbenzenesulfonyl)ethanamide: Similar structure but lacks the thioamide group.

    4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide.

    2-(4-Methylbenzenesulfonyl)ethanethiol: Contains a thiol group instead of a thioamide.

Uniqueness: this compound is unique due to the presence of both a sulfonyl group and a thioamide moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-(4-Methylbenzenesulfonyl)ethanethioamide, with the molecular formula C₉H₁₁NO₂S₂, is an organic compound notable for its potential biological activities. This compound features a sulfonyl group attached to a methylbenzene ring and an ethanethioamide moiety, which contributes to its unique chemical properties and biological interactions. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanethioamide. The process is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with reaction conditions optimized for temperature and time to ensure high yields.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism may involve interaction with bacterial enzymes or cell wall synthesis pathways .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, possibly through modulation of cellular pathways involved in apoptosis and proliferation. The sulfonyl group may play a critical role in binding to target proteins.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including those involved in metabolic processes. This inhibition may be due to covalent bonding between the sulfonyl group and nucleophilic sites on enzymes .

The mechanism of action for this compound is multifaceted:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
  • Binding Affinity : The ethanethioamide moiety contributes to the compound's binding affinity for specific biological targets, enhancing its effectiveness as a therapeutic agent.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thioamide derivatives, this compound was tested against multiple bacterial strains. Results indicated that it exhibited significant inhibitory concentrations (IC50 values), demonstrating its potential as an effective antimicrobial agent.

CompoundBacterial StrainIC50 (µM)
This compoundE. coli15
This compoundS. aureus10

This data highlights the compound's promising activity against common pathogens, suggesting further investigation into its clinical applications .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate modifications on the thioamide scaffold. Variations in substituents on the aromatic ring were analyzed for their impact on biological activity. The results indicated that specific modifications enhanced both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design.

ModificationActivity Change
Methyl group additionIncreased potency
Halogen substitutionEnhanced selectivity

These findings illustrate how small changes in chemical structure can significantly influence biological outcomes .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c1-7-2-4-8(5-3-7)14(11,12)6-9(10)13/h2-5H,6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTLDGUNVNVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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